Buspirone hydrochloride

概要

説明

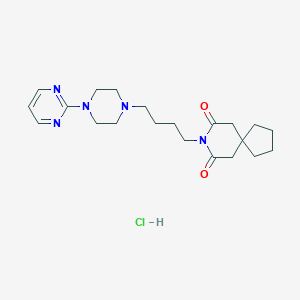

Buspirone hydrochloride (BUS-HCl) is an anxiolytic agent that is not chemically or pharmacologically related to the benzodiazepines, barbiturates, or other sedative/anxiolytic drugs . It is a white crystalline, water-soluble compound with a molecular weight of 422 .

Molecular Structure Analysis

Buspirone hydrochloride has a unique chemical structure. It is a serotonin 5-HT 1A receptor agonist . The molecular formula of Buspirone hydrochloride is C21H31N5O2 .

Physical And Chemical Properties Analysis

Buspirone hydrochloride is a white, crystalline, water-soluble compound with a molecular mass of 422 . It has several polymorphs including Form 1 and Form 2, which consist of plate and columnar crystals, respectively .

科学的研究の応用

Anxiolytic Drug

Buspirone Hydrochloride is a new anxiolytic with a unique chemical structure . Unlike benzodiazepines, it lacks hypnotic, anticonvulsant, and muscle relaxant properties, and hence has been termed 'anxioselective’ . It improves symptoms of anxiety assessed by standard rating scales similarly to diazepam, clorazepate, alprazolam, and lorazepam .

Treatment for Mixed Anxiety/Depression

Buspirone is effective in patients with mixed anxiety/depression . However, a ‘lagtime’ of 1 to 2 weeks to the onset of anxiolytic effect has been noted .

Low Sedation

Buspirone causes much less sedation than benzodiazepines . This makes it a useful addition to the treatments available for generalized anxiety, especially in patients in whom daytime alertness is particularly important .

Limited Potential for Abuse and Dependence

Early evidence suggests that buspirone has limited potential for abuse and dependence . However, further evidence from wider clinical use is required to substantiate these findings .

Cell Signaling and Neuroscience Research

Buspirone Hydrochloride is widely used in cell signaling and neuroscience research .

Mitigating 5-Hydroxytryptamine Outflow

Buspirone has been used to mitigate the electrically stimulated 5-hydroxytryptamine outflow from rat cortical slices .

Formulation of In Situ Gels

Buspirone Hydrochloride has been used in the formulation of oral in situ gels . The purpose of this application is to expand the time the medication spends in the stomach, thereby ensuring an extended medication discharge . This allows the use of a once-a-day dose of liquid Buspirone Hydrochloride formulations, which is ideal for the treatment of pediatric anxiety .

Pharmacokinetic Studies

Buspirone Hydrochloride has been used in pharmacokinetic studies . Although absorption of buspirone from the gastrointestinal tract is virtually complete, ‘first-pass’ metabolism reduces the bioavailability of an oral dose of buspirone to about 4% .

Safety and Hazards

作用機序

Target of Action

Buspirone hydrochloride primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in the regulation of mood and anxiety . Buspirone acts as a partial agonist at these receptors, enhancing the action of serotonin in the brain .

Mode of Action

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain’s anxiety and fear circuitry . Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, enhancing the serotonergic activity in these brain areas .

Biochemical Pathways

It is known that buspirone’s anxiolytic effects are related to its effect on the neurotransmitter serotonin (5-ht) . By acting as an agonist at the 5-HT1A receptors, buspirone enhances the action of serotonin, a neurotransmitter that helps regulate mood .

Pharmacokinetics

Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism . The bioavailability of buspirone is approximately 4% . It is extensively metabolized, with one of the major metabolites being 1-pyrimidinylpiperazine (1-PP), which may contribute to the pharmacological activity of buspirone . The elimination half-life of buspirone is about 2.5 hours .

Result of Action

The molecular and cellular effects of buspirone’s action primarily involve the enhancement of serotonergic activity in the brain areas involved in anxiety and fear circuitry . This results in the alleviation of symptoms of anxiety disorders .

Action Environment

The efficacy and stability of buspirone can be influenced by various environmental factors. For instance, social experience since early life can affect the therapeutic action of buspirone . Furthermore, the administration of buspirone with food can increase its bioavailability, as well as its peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) .

特性

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLFGYGYQXUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037193 | |

| Record name | Buspirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buspirone hydrochloride | |

CAS RN |

33386-08-2 | |

| Record name | Buspirone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buspirone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buspirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

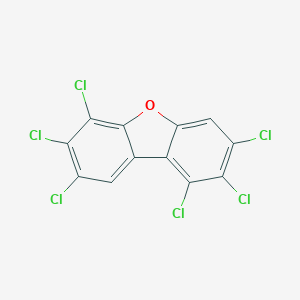

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Buspirone Hydrochloride?

A1: While the exact mechanism of action for Buspirone Hydrochloride's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].

Q2: Can Buspirone Hydrochloride impact hormone secretion?

A2: Research shows Buspirone Hydrochloride can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].

Q3: What is the chemical structure and molecular formula of Buspirone Hydrochloride?

A3: Buspirone Hydrochloride is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].

Q4: What is the molecular weight of Buspirone Hydrochloride?

A4: The molecular weight of Buspirone Hydrochloride is 422 g/mol [].

Q5: Are there any spectroscopic techniques commonly used to analyze Buspirone Hydrochloride?

A5: Yes, several spectroscopic techniques are employed for Buspirone Hydrochloride analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].

Q6: Is Buspirone Hydrochloride stable in solid form?

A6: Studies have investigated the stability of Buspirone Hydrochloride in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.

Q7: How does Buspirone Hydrochloride behave in different pH environments?

A7: Research indicates that the release rate of Buspirone Hydrochloride from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.

Q8: What is the typical bioavailability of Buspirone Hydrochloride after oral administration?

A8: Buspirone Hydrochloride has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].

Q9: What strategies have been explored to improve the bioavailability of Buspirone Hydrochloride?

A9: Numerous approaches have been investigated to enhance Buspirone Hydrochloride bioavailability, including:

- Intranasal Delivery: Formulating Buspirone Hydrochloride into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.

- Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing Buspirone Hydrochloride bioavailability in rats [].

- Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].

- Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.

Q10: What types of polymers have been investigated for Buspirone Hydrochloride sustained-release formulations?

A10: Various polymers have been studied for their potential in controlling Buspirone Hydrochloride release, including:

- Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in Buspirone Hydrochloride tablets [, , ].

- Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of Buspirone Hydrochloride from tablets [].

- Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from Buspirone Hydrochloride tablets [].

Q11: What analytical techniques are used to quantify Buspirone Hydrochloride in pharmaceutical formulations?

A11: Several methods are employed for the quantitative analysis of Buspirone Hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining Buspirone Hydrochloride concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].

- Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].

Q12: Are there any electrochemical methods used for Buspirone Hydrochloride analysis?

A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for Buspirone Hydrochloride determination []. Conductometric titration is another electrochemical method used for this purpose.

Q13: Have there been any preclinical studies investigating the potential toxicity of Buspirone Hydrochloride?

A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering Buspirone Hydrochloride orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.

Q14: What histological changes were observed in rat fetuses exposed to Buspirone Hydrochloride?

A14: In studies where pregnant rats received Buspirone Hydrochloride, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding Buspirone Hydrochloride use during pregnancy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)